Product packaging for 2,2-Difluoro-1-(1-Piperidinyl)Ethanone(Cat. No.:)

2,2-Difluoro-1-(1-Piperidinyl)Ethanone

Cat. No.: B12835849
M. Wt: 163.16 g/mol
InChI Key: JCRIGMBIRSGNLJ-UHFFFAOYSA-N
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Description

Significance of Fluoroacetyl Compounds in Synthetic Organic Chemistry

Fluoroacetyl compounds are a class of organofluorine molecules characterized by a carbonyl group attached to a difluoromethyl or trifluoromethyl group. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govbeilstein-journals.org This has led to fluorine being present in approximately 30% of FDA-approved drugs as of 2018. nih.gov

The difluoromethylene (CF2) group, a key feature of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone, is of growing importance in the life sciences. beilstein-journals.org Its inclusion in molecules can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug molecule. nih.govcymitquimica.com

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.govnih.gov

Modulated Basicity: The presence of nearby fluorine atoms can decrease the basicity of functional groups like amines through strong electron-withdrawing inductive effects. nih.gov

Conformational Control: The size and electronegativity of fluorine can influence molecular conformation, which can be critical for binding to biological targets.

The fluoroacetyl group itself has unique chemical reactivity. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue, acetyl-CoA. nih.gov This inherent reactivity is a key consideration in its use in synthesis. The synthesis of compounds containing the difluoromethylene group can be achieved through various methods, including the direct fluorination of 1,3-dicarbonyl compounds using electrophilic fluorinating agents. beilstein-journals.orgresearchgate.net

A notable example from biochemistry is fluoroacetyl-CoA, a metabolite of fluoroacetate. acs.orgwikipedia.org Fluoroacetate is a toxic natural product that, once converted to fluoroacetyl-CoA, enters the citric acid cycle and inhibits the enzyme aconitase, leading to cellular toxicity. wikipedia.orgnih.gov This biological activity underscores the powerful and sometimes disruptive influence the fluoroacetyl group can have in biological systems.

Role of Piperidine (B6355638) Derivatives as Core Scaffolds in Chemical Science

The utility of the piperidine scaffold stems from several key features:

Synthetic Accessibility: A multitude of reliable and cost-effective methods exist for the synthesis of substituted piperidines. nih.gov

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery. nih.gov It serves as a core structure in analgesics, antivirals, and agrochemicals. ijnrd.org

Favorable Pharmacokinetic Properties: The piperidine motif can enhance membrane permeability, improve metabolic stability, and provide a rigid framework for optimal receptor binding. researchgate.net

Diverse Biological Activities: Piperidine derivatives exhibit a vast pharmacological spectrum, including anti-diabetic, anti-cancer, anti-inflammatory, and antipsychotic properties. researchgate.netijnrd.org Naturally occurring piperidine alkaloids like piperine (B192125) (from black pepper) also show a broad range of biological effects. researchgate.netencyclopedia.pub

Piperidine itself is used industrially as a solvent and a base, and for the production of rubber vulcanization accelerators. wikipedia.org In organic synthesis, it is commonly used to form enamines from ketones. wikipedia.org

Historical Development and Evolution of Research on Related Structures

Research into fluorinated piperidines and fluoroacetyl compounds has evolved along separate but converging paths. The synthesis of organofluorine compounds began in the late 19th century, but their application in medicinal chemistry and materials science gained significant momentum in the mid-20th century. The unique properties imparted by fluorine led to a surge in the development of new fluorination methods. nih.govbeilstein-journals.org

The study of piperidine alkaloids has a much longer history, tied to natural product chemistry. However, the systematic synthesis and investigation of piperidine derivatives for pharmaceutical applications became a major focus in the 20th century. nih.gov

The combination of these two fields—creating fluorinated piperidine derivatives—is a more recent development, driven by the desire to fine-tune the properties of established piperidine-based drugs and to create novel bioactive molecules. nih.govresearchgate.net For example, studies have explored the selective introduction of fluorine atoms into the N-alkyl side chains of piperidine-containing local anesthetics to modulate their basicity and lipophilicity. nih.gov The synthesis of fluorinated piperidine derivatives is an active area of research, with various strategies being developed to introduce fluorine into the piperidine ring or its substituents. researchgate.net

The specific class of α,α-difluoro amides, to which this compound belongs, represents a modern synthetic target. The development of methods for the difluorination of carbonyl compounds, for instance using elemental fluorine in the presence of a mediating base, is a relatively recent advancement that makes such structures more accessible. nih.govresearchgate.net

Rationale for Dedicated Academic Investigation of this compound

The academic investigation of this compound is justified by its potential as a versatile building block in medicinal and materials chemistry. The rationale is built upon the synergistic combination of its two key structural motifs:

The Privileged Piperidine Scaffold: As a well-established pharmacophore, the piperidine ring provides a validated starting point for the design of new therapeutic agents. nih.govresearchgate.net

The Modulating Difluoroacetyl Group: The geminal fluorine atoms can be expected to confer beneficial properties such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug candidates. cymitquimica.comnih.gov The electron-withdrawing nature of the CF2 group also modulates the electronic properties of the adjacent amide.

Synthetic Utility: The compound serves as a precursor for more complex molecules. The difluoroacetylpiperidine moiety can be incorporated into larger structures to explore new chemical space and develop novel compounds with unique biological or material properties. cymitquimica.com

Essentially, this compound is a tool for introducing a difluoroacetylated piperidine unit into a molecule, allowing researchers to systematically study the effect of this specific fluorination pattern on biological activity or material characteristics.

Overview of Current Research Landscape and Knowledge Gaps

The current research landscape for this compound itself is notably sparse. A review of scientific literature and chemical databases indicates that the compound is primarily available as a commercial chemical intermediate. cymitquimica.comcymitquimica.combldpharm.com There is a significant lack of dedicated studies on its synthesis, reactivity, or application in peer-reviewed journals.

The primary knowledge gap is the absence of fundamental characterization and application data. While extensive research exists for both piperidine derivatives and organofluorine compounds separately, their specific combination in this molecule remains largely unexplored. nih.govnih.gov Key areas where research is needed include:

Optimized Synthesis: While general methods for creating similar structures exist, dedicated studies on the efficient and scalable synthesis of this compound are not readily available.

Detailed Physicochemical Properties: Comprehensive data on its properties, such as pKa, solubility profiles, and crystallographic structure, are missing. While the crystal structure of a chlorinated analogue, 2,2-dichloro-1-(piperidin-1-yl)ethanone, has been reported, the fluorine-containing counterpart has not. nih.gov

Reactivity Profile: A systematic study of its reactions and stability under various conditions would be valuable for its use as a synthetic building block.

Biological Activity: There is no published data on the biological or pharmacological activity of this specific compound. Screening its effects on various biological targets could uncover potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F2NO B12835849 2,2-Difluoro-1-(1-Piperidinyl)Ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

2,2-difluoro-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H11F2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2

InChI Key

JCRIGMBIRSGNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoro 1 1 Piperidinyl Ethanone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,2-Difluoro-1-(1-Piperidinyl)Ethanone, the most logical disconnection is at the amide bond, which separates the molecule into two key synthons: a piperidinyl cation and a difluoroacetyl anion.

Strategies for Incorporating the Difluoroacetyl Moiety

The primary challenge in synthesizing the target molecule lies in the efficient introduction of the difluoroacetyl group. This can be achieved through various difluoroacetylating agents. The retrosynthetic approach suggests that the difluoroacetyl moiety can be derived from precursors such as difluoroacetic acid or its derivatives. The formation of the amide bond is typically accomplished by reacting an amine (piperidine) with an activated carboxylic acid derivative.

Common difluoroacetylating agents include:

Difluoroacetic acid

Difluoroacetyl chloride

Ethyl difluoroacetate (B1230586)

The choice of reagent often depends on the desired reaction conditions and the scale of the synthesis.

Approaches for Assembling the Piperidinyl Ring System

The piperidine (B6355638) ring is a ubiquitous scaffold in many biologically active compounds and pharmaceuticals. rsc.orgresearchgate.net Its synthesis can be achieved through several well-established methods. nih.gov The most common strategies for forming the piperidine ring include:

Hydrogenation of Pyridines: This is a widely used method where the aromatic pyridine (B92270) ring is reduced to a saturated piperidine ring, often using transition metal catalysts. nih.gov

Intramolecular Cyclization: This approach involves the ring closure of an acyclic precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center. nih.gov

Aza-Diels-Alder Reaction: This cycloaddition reaction can be a powerful tool for constructing the piperidine skeleton with a high degree of stereocontrol.

For the synthesis of the title compound, piperidine itself is a readily available starting material, making the de novo synthesis of the ring system often unnecessary for laboratory-scale preparations.

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is crucial for developing an efficient and economically viable synthetic route.

Availability and Economic Viability of Key Intermediates

Piperidine: This is a common and relatively inexpensive chemical, available from numerous suppliers. Its industrial production is well-established.

PrecursorTypical PurityPrice Range (per kg)
Difluoroacetic Acid98%~$520
Trifluoroacetic Acid99.5%Varies

Note: Prices are estimates and can vary significantly based on supplier and market conditions. chemimpex.comprecedenceresearch.com

Development of Novel Precursors

Research into novel fluorinating reagents is an active area of investigation, aiming to develop milder, more selective, and more efficient methods for introducing fluorine and fluorinated moieties into organic molecules. beilstein-journals.orgnih.govresearchgate.net The development of new precursors for difluoroacetylation could involve the in-situ generation of reactive species or the use of solid-supported reagents to simplify purification. While specific novel precursors for this compound are not widely reported, the general advancements in fluorination chemistry are applicable.

Established Synthetic Routes and Reaction Conditions

The most direct and established method for the synthesis of this compound is the acylation of piperidine with a suitable difluoroacetic acid derivative.

A typical laboratory synthesis would involve the reaction of piperidine with difluoroacetyl chloride or the coupling of piperidine with difluoroacetic acid using a standard peptide coupling reagent.

Route 1: From Difluoroacetyl Chloride

This method involves the reaction of piperidine with difluoroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Route 2: Amide Coupling with Difluoroacetic Acid

This route utilizes a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid group of difluoroacetic acid, facilitating its reaction with piperidine.

ReagentsSolventTemperatureYield
Piperidine, Difluoroacetyl Chloride, Triethylamine (B128534)Dichloromethane0 °C to room temp.High
Piperidine, Difluoroacetic Acid, EDC, HOBtDimethylformamideRoom temp.Good to High

Note: Yields are general estimates and can be optimized by adjusting reaction conditions.

The choice between these routes may depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the ease of purification.

Direct Acylation and Amidation Approaches

Direct amidation involves the coupling of piperidine with difluoroacetic acid. Due to the low reactivity of the free carboxylic acid, this transformation typically requires the use of a coupling agent or catalyst to activate the carboxyl group. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like HOBt or HATU, can be employed to facilitate the formation of the amide bond by converting the carboxylic acid's hydroxyl group into a better leaving group.

Catalytic direct amidation represents a more atom-economical approach, avoiding the generation of stoichiometric waste from coupling agents. catalyticamidation.info Boron-based catalysts, such as boric acid and boronic acids, have emerged as effective promoters for the direct formation of amides from carboxylic acids and amines, typically proceeding at elevated temperatures with the removal of water. nih.gov Mechanistic studies suggest that these catalysts operate by forming activated intermediates, such as acyloxyboronates or B-O-B bridged complexes, which are more susceptible to nucleophilic attack by the amine. catalyticamidation.infonih.gov Lewis acid catalysts, including those based on titanium like TiF₄, have also been shown to catalyze direct amidation reactions effectively. researchgate.net

Table 1: Selected Catalysts for Direct Amidation Reactions Note: This table presents general catalysts for amidation, applicable to the synthesis of the target compound from piperidine and difluoroacetic acid.

Catalyst SystemTypical ConditionsKey FeaturesReferences
Boronic AcidsRefluxing toluene, often with molecular sievesCatalyzes reaction between various acids and amines. nih.govmdpi.com
Boric AcidRefluxing xylene or tolueneInexpensive and readily available catalyst. catalyticamidation.info
B(OCH₂CF₃)₃tert-Butyl acetate, 110 °CEffective borate (B1201080) ester catalyst. catalyticamidation.info
TiF₄Refluxing tolueneCatalyzes amidation of both aromatic and aliphatic acids. researchgate.net
FeCl₃Solvent-free or toluene, 110-120 °CEffective for amidation from esters and some acids. mdpi.com

Coupling Reactions Involving Fluoroacetyl Halides or Equivalents

A highly efficient and straightforward method for synthesizing this compound is the reaction of piperidine with a difluoroacetyl halide, such as difluoroacetyl chloride or bromide. This reaction is a classic nucleophilic acyl substitution. Piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide and displacing the halide leaving group. The reaction is typically fast and high-yielding. It is commonly performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the hydrogen halide (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile. nih.gov

Alternatively, difluoroacetic anhydride (B1165640) can be used as the acylating agent. This reaction proceeds similarly to the acyl halide method, with a molecule of difluoroacetate acting as the leaving group.

Multi-Step Synthesis Pathways from Simpler Building Blocks

Multi-step syntheses allow for the construction of the target molecule from more fundamental starting materials and can be designed to control stereochemistry or introduce other functionalities. One plausible pathway is the reductive amination of a suitable keto-precursor. youtube.com This would involve the reaction of an aldehyde or ketone with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to furnish the final product. youtube.com

Another comprehensive approach involves building the piperidine ring itself. For example, a radical-mediated cyclization of a linear amino-aldehyde could be employed. mdpi.com More advanced methods include transition-metal-catalyzed cyclizations, such as the intramolecular hydroamination of alkynes or the reductive cyclization of amino acetals, to construct the piperidine skeleton. mdpi.com Once the piperidine ring is formed, the difluoroacetyl group can be introduced using the methods described in sections 2.3.1 or 2.3.2.

Reagent-Specific Methodologies (e.g., specialized fluorinating agents)

Instead of starting with a pre-fluorinated C2 building block, the difluoromethylene group can be installed onto a suitable precursor using specialized fluorinating reagents. One such strategy involves the deoxyfluorination of an α-ketoamide, such as 1-(1-piperidinyl)glyoxal. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) can convert a carbonyl group into a difluoromethylene group. acs.orgnih.gov For instance, the reaction of α-ketoacids with Deoxofluor has been shown to produce α,α-difluoroamides in good yields, albeit requiring longer reaction times. acs.org

Direct fluorination using elemental fluorine (F₂) is another powerful, though technically demanding, method. nih.govnih.gov Studies have shown that 1,3-dicarbonyl compounds can be converted to their 2,2-difluoro derivatives using F₂ in the presence of a mediating base like quinuclidine. nih.govnih.gov This methodology could potentially be adapted for the difluorination of a β-ketoamide precursor to the target molecule.

Table 2: Reagent-Specific Fluorination Methods for Amide Synthesis Note: This table is based on the synthesis of analogous α,α-difluoroamides.

Precursor TypeReagentProductKey FeaturesReference
α-KetoacidDeoxofluor or DASTα,α-DifluoroamideOne-pot reaction, longer reaction times favor difluorination. acs.org
1,3-DiketoneF₂ / Quinuclidine2,2-Difluoro-1,3-diketoneDirect fluorination using fluorine gas. Quinuclidine acts as a mediator. nih.gov

Catalyst-Mediated Syntheses (e.g., transition metal catalysis, organocatalysis)

Modern catalytic methods offer sophisticated routes to difluoroamides and their precursors. An iridium-catalyzed reductive Reformatsky-type reaction has been developed for the synthesis of α-difluoroalkylated tertiary amines from amides and lactams. acs.org This method uses Vaska's complex and a silane (B1218182) reducing agent to couple amides with difluoro-Reformatsky reagents (BrZnCF₂R), demonstrating high functional group tolerance. acs.org

Copper-catalyzed cross-coupling reactions provide another powerful tool. For example, the coupling of aryl iodides with α-silyldifluoroamides has been reported to form α,α-difluoro-α-aryl amides. nih.gov While this specific reaction builds an aryl-CF₂ bond, the principle of using a transition metal to couple a fluorinated nucleophile with an electrophile is a key advancement in the field. Similarly, dirhodium tetracarboxylate catalysts have been used for the site-selective C-H functionalization of N-protected piperidines, allowing for the introduction of functional groups that could be later converted to the difluoroacetamide moiety. nih.gov

Novel Synthetic Approaches and Methodological Advancements

The field of organofluorine synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and safer methods.

Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy, renewable resources)

Applying green chemistry principles to the synthesis of this compound focuses on improving atom economy, reducing waste, and using sustainable resources. The shift from stoichiometric coupling agents (Section 2.3.1) to catalytic direct amidation is a prime example of improving atom economy, as the only byproduct is water. catalyticamidation.info

Furthermore, research into biomass-derived starting materials offers a pathway to reduce reliance on fossil fuels. A notable strategy involves the synthesis of piperidine derivatives from triacetic acid lactone (TAL), which can be produced microbially from glucose. nih.gov In a reported route, TAL is converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which is then catalytically transformed into 2-methyl piperidine over a Ru/Zeolite catalyst. nih.gov Integrating such bio-derived piperidines into the synthesis of the target compound would represent a significant step towards a more sustainable chemical process. The choice of solvents and the potential for solvent-free reactions, such as the use of mechanochemistry (ball-milling), are also key considerations in developing greener synthetic protocols.

Continuous Flow Synthesis and Microreactor Technologies

Continuous flow synthesis, often utilizing microreactors, represents a paradigm shift from conventional batch processing in chemical synthesis. wikipedia.orgnih.gov Microreactors are devices where chemical reactions occur in channels with dimensions typically below 1 mm. wikipedia.org This technology offers numerous advantages, including superior control over reaction parameters such as temperature and residence time, rapid and uniform mixing, and significantly improved heat transfer due to a high surface-area-to-volume ratio. mdpi.comyoutube.com These features are particularly beneficial for managing highly exothermic or hazardous reactions, enhancing safety and product reproducibility. nih.govyoutube.com

The application of flow chemistry is especially relevant for the synthesis of fluorinated compounds, which can involve challenging and dangerous reagents. chemistryviews.org Researchers have developed semi-continuous flow processes for producing fluorinated α-amino acids, which are structurally related to α-fluoroamides. chemistryviews.orgresearchgate.net This approach involves a photooxidative cyanation of a fluorinated amine followed by acid-mediated hydrolysis, demonstrating how flow chemistry can make valuable fluorinated building blocks more accessible for broader scientific use. chemistryviews.org The inherent advantages of this technology allow for chemistry to be performed more efficiently and facilitate large-scale production, overcoming limitations often seen in batch synthesis. chemistryviews.org

Table 1: Comparison of Batch vs. Flow Synthesis Characteristics

Feature Batch Synthesis Continuous Flow / Microreactor Synthesis Source(s)
Process Type Discontinuous; reactants mixed in a single vessel. Continuous; reactants are pumped through a reactor. wikipedia.org
Heat Transfer Often inefficient, can lead to hotspots. Highly efficient due to large surface-area-to-volume ratio. mdpi.comyoutube.com
Mixing Can be slow and non-uniform, especially on a large scale. Rapid and efficient due to small channel dimensions. mdpi.comyoutube.com
Safety Higher risk with hazardous/exothermic reactions due to large volumes. Inherently safer due to small reaction volumes at any given time. nih.govyoutube.com
Scalability "Scaling-up" can be complex and change reaction outcomes. "Numbering-up" (parallel systems) is more straightforward. youtube.comchemistryviews.org
Control Less precise control over temperature and reaction time. Precise control over residence time and temperature gradients. mdpi.com

Stereoselective and Regioselective Synthesis of Related or Chiral Analogues

Controlling the spatial arrangement of atoms is critical in modern chemistry. Stereoselective and regioselective methods allow for the precise synthesis of specific isomers of a target molecule.

Stereoselective Synthesis: The development of methods for the asymmetric synthesis of α-fluoroamides has been a significant achievement. One notable approach involves the use of N-heterocyclic carbene (NHC) catalysis to produce enantioenriched α-fluoroamides from readily accessible α-fluoro α,β-unsaturated aldehydes. nih.govrsc.org This reaction proceeds with high yields and excellent enantioselectivity. nih.gov A key advantage of this method is the ability to synthesize either the syn or anti diastereomer of the product with high selectivity by simply choosing the appropriate enantiomer of the chiral catalyst when reacting with a chiral amine. nih.gov The resulting enantioenriched α-fluoroamides can be further transformed into other valuable chiral molecules, such as fluorinated amines and fluorohydrins, without loss of stereochemical integrity at the fluorine-bearing center. nih.gov

Table 2: Asymmetric NHC-Catalyzed Synthesis of Chiral α-Fluoroamides

Amine Nucleophile Catalyst Antipode Diastereomeric Ratio (dr) Yield Source(s)
L-Phenylalanine methyl ester HCl (S)-4d 99:1 (anti) 68% nih.gov
L-Phenylalanine methyl ester HCl (R)-ent-4d 1:99 (syn) 67% nih.gov

Regioselective Synthesis: Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is equally important. In the context of fluorinated analogues, researchers have developed reliable methods for the regioselective synthesis of fluorohydrins from allylsilanes. nih.govacs.orgchemrxiv.org This two-step sequence involves epoxidation followed by epoxide opening with a fluoride (B91410) source like triethylamine trihydrofluoride (HF·Et₃N). nih.govacs.org The reaction exhibits complete regioselectivity, which is attributed to a stabilizing β-silyl effect on a cationic intermediate. nih.govacs.org Similarly, highly regioselective methods have been established for synthesizing functionalized 3- or 5-fluoroalkyl isoxazoles and pyrazoles from fluoroalkyl ynones, allowing for the controlled construction of these heterocyclic systems. acs.org

Photochemical and Electrochemical Synthetic Strategies

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful and mild strategy for forming chemical bonds, including the introduction of fluorine-containing groups into organic molecules. mdpi.comrsc.org This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to activate substrates under gentle conditions. mdpi.com This methodology has been successfully applied to the synthesis of α-fluoro-α-amino acid derivatives through a metal-free, photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.govnih.gov In this process, an alkyl radical is generated and adds to the dehydroalanine, creating a new radical intermediate that is subsequently trapped by a fluorine source to yield the desired product. nih.govnih.gov

Electrochemical Synthesis: Electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electrons as traceless reagents, thereby avoiding the need for hazardous and wasteful chemical oxidants or reductants. numberanalytics.comacs.orgjst.go.jp This technique is particularly well-suited for fluorination reactions. wikipedia.orgwikipedia.org Selective electrochemical fluorination can be achieved in aprotic solvents containing fluoride ions to produce mono- and difluorinated products. acs.org The choice of supporting electrolyte and solvent is crucial for achieving high efficiency and selectivity. acs.org Anodic fluorination has been shown to be effective for various organic compounds, including the α-deuteration of amides under mild, neutral conditions, which highlights the precision of electrochemical control. acs.orgrsc.org Furthermore, electrochemical methods have been developed for the synthesis of α-ketoamides from α-ketoaldehydes and amines without the need for catalysts or external electrolytes, showcasing the clean nature of these transformations. researchgate.net

Table 3: Overview of Advanced Synthetic Strategies

Strategy Key Principle Advantages Relevant Application Source(s)
Photoredox Catalysis Use of visible light and a photocatalyst to initiate single-electron transfer. Mild conditions, high functional group tolerance, unique mechanistic pathways. Carbofluorination of dehydroalanine derivatives to form α-fluoro-α-amino acids. mdpi.comnih.govnih.gov
Electrosynthesis Use of electrical current to drive chemical reactions. Green (avoids hazardous reagents), scalable, high control. Selective mono- and difluorination of organic substrates; α-ketoamide synthesis. numberanalytics.comacs.orgresearchgate.net

Scale-Up Considerations for Academic Research

Transitioning a synthetic procedure from a small, laboratory scale to the larger quantities needed for further research presents a significant challenge. google.com In an academic context, scalability is crucial for enabling more extensive biological testing or for providing sufficient quantities of a building block for more complex syntheses.

Electrochemical and photochemical methods offer promising avenues for scalability. Electrochemical synthesis, in particular, is often considered easy to scale up. acs.org The development of efficient methods for synthesizing building blocks like fluoroalkyl-substituted ynones has been successfully demonstrated on a multigram scale (up to 185g), providing a practical route to larger quantities of material for constructing more complex molecules like fluoroalkyl isoxazoles. acs.org

Continuous flow chemistry and microreactor technology are especially powerful tools for addressing scale-up challenges. nih.gov Instead of increasing the size of a reaction vessel (scaling-up), which can introduce problems with mixing and heat transfer, flow systems can be scaled by running multiple reactors in parallel (a concept known as "numbering-up" or "scaling-out"). youtube.com This approach maintains the optimal reaction conditions defined at the micro-scale, ensuring that product yield and quality remain consistent at higher production volumes. youtube.com This makes flow chemistry a highly attractive strategy for the academic researcher looking to produce valuable compounds, such as fluorinated amino acids or amides, on a larger, more practical scale without extensive redevelopment of the synthetic process. chemistryviews.org

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 1 1 Piperidinyl Ethanone

Reactivity of the Difluoroacetyl Moiety

The difluoroacetyl group is the primary site of electrophilic reactivity in the molecule. The two fluorine atoms exert a strong inductive effect, which has profound consequences for the chemical behavior of the carbonyl group and the adjacent α-carbon. nih.gov

Nucleophilic Acyl Substitution Pathways and Kinetics

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.comkhanacademy.org In the case of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. msu.edulibretexts.org The stability of this intermediate and the facility of the subsequent elimination of the piperidinyl leaving group are key determinants of the reaction rate.

The presence of the α,α-difluoro substitution enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated amides. nih.govlibretexts.org This increased reactivity is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms. nih.gov However, the amide nitrogen's lone pair can donate electron density to the carbonyl carbon via resonance, which counteracts the inductive effect to some extent, making amides generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. msu.edustackexchange.com

The kinetics of nucleophilic acyl substitution reactions involving amides can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govnih.gov For difluoroamides, the rate-limiting step can be either the formation of the tetrahedral intermediate or its breakdown. nih.gov

Carbonyl Reactivity: Addition, Condensation, and Rearrangement Reactions

The activated carbonyl group of this compound can participate in a variety of addition and condensation reactions. For instance, it can react with organometallic reagents, although the outcome can be complex due to the potential for both addition to the carbonyl and deprotonation at the α-carbon.

Reactions with nucleophiles can lead to the formation of stable tetrahedral adducts or proceed through to substitution products. The difluoromethyl group is considered a bioisostere of carbonyl groups and ethers, which makes compounds containing this moiety of interest in medicinal chemistry. nih.gov The reactivity of the carbonyl group is central to the synthesis of more complex fluorinated molecules. nih.govchemrxiv.orgrsc.org

α-Carbon Reactivity: Enolization and Related Chemistry

The acidity of the α-hydrogens in carbonyl compounds is a key feature of their chemistry, enabling enolization and subsequent reactions. libretexts.org In this compound, the presence of two fluorine atoms on the α-carbon significantly impacts the acidity of the remaining α-proton. While fluorine is highly electronegative, the enolization of α,α-difluoro carbonyl compounds can be a challenging process. beilstein-journals.org

The formation of α,α-difluoroenolates is a critical step in many synthetic transformations, allowing for the construction of more complex fluorinated molecules. researchgate.netnih.gov These enolates can be generated through various methods, including the use of strong bases or via decarboxylative pathways. researchgate.netyoutube.com Once formed, these nucleophilic species can participate in aldol-type reactions and other carbon-carbon bond-forming processes. nih.gov

Impact of Fluorine Atoms on Reactivity and Electronic Properties

The two fluorine atoms at the α-position exert a powerful influence on the electronic properties and reactivity of the entire molecule. cymitquimica.com Their strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This effect also stabilizes the negative charge in the transition state of nucleophilic addition reactions.

Furthermore, the fluorine atoms can alter the pKa of neighboring functional groups and influence the conformational preferences of the molecule. nih.govresearchgate.net The introduction of fluorine can enhance properties such as metabolic stability and lipophilicity, which is of significant interest in drug design. cymitquimica.comacs.org

Reactivity of the Piperidinyl Ring System

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, contributes basic and nucleophilic character to the molecule. stackexchange.comnih.gov

Nitrogen Basicity and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of the piperidine ring allows it to act as a base and accept a proton. libretexts.org The basicity of the piperidine nitrogen is significantly influenced by the hybridization of the nitrogen atom and the electronic effects of its substituents. stackexchange.commasterorganicchemistry.com In this compound, the nitrogen is sp3 hybridized. stackexchange.com

However, the adjacent difluoroacetyl group exerts an electron-withdrawing inductive effect, which is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. libretexts.orgmasterorganicchemistry.com The delocalization of the nitrogen lone pair into the carbonyl group (amide resonance) further reduces its availability for protonation. libretexts.orgnih.gov The protonation equilibrium of amides is a complex phenomenon influenced by both electronic and steric factors. rsc.orgrsc.org

General Basicity Trends for Nitrogen Compounds
Compound Type
Piperidine
Pyridine (B92270)
Pyrrole
Amides

Oxidation and Reduction Chemistry of the Amine Moiety

The piperidine nitrogen in this compound, being part of an amide linkage, exhibits attenuated nucleophilicity and basicity compared to a simple alkylamine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, its oxidation and reduction chemistry is distinct from that of unsubstituted piperidine.

Oxidation: The oxidation of N-acylpiperidines can be achieved under specific conditions. For instance, the electrochemical oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs, which share the N-acylpiperidine motif, has been shown to be an irreversible two-electron process occurring at potentials between 0.72 and 0.86 V. nih.govmdpi.com This process is suggested to be diffusion-controlled. nih.govmdpi.com It is plausible that this compound would undergo a similar irreversible oxidation, potentially leading to the formation of dimeric species through a Shono-type oxidation. nih.gov

Reduction: The reduction of the amide functionality in this compound is expected to be challenging due to the stability of the amide bond. However, the difluoroacetyl group introduces unique electronic effects that could influence its reactivity. While direct reduction of the amide is difficult, related α,α-difluoro-β-amino amides have been successfully converted to 2,2-difluoropropane-1,3-diamines under reductive conditions using a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride (BF₃). This suggests that under appropriate conditions, the carbonyl group of this compound could potentially be reduced.

Conformational Effects on Reactivity

The three-dimensional arrangement of atoms in this compound plays a crucial role in its reactivity. The piperidine ring can adopt various conformations, such as chair and boat forms, and the orientation of the difluoroacetyl group relative to the ring will influence the accessibility of the nitrogen lone pair and the carbonyl carbon to reacting species.

The presence of two fluorine atoms on the α-carbon introduces significant stereoelectronic effects. The strong C-F bonds and their alignment with the carbonyl group can affect the electrophilicity of the carbonyl carbon. In related α-fluoro ketones, the conformation where the C-F bond is orthogonal to the C=O bond is disfavored, which can impact reactivity.

Furthermore, the rotation around the N-C(O) bond is restricted due to the partial double bond character of the amide linkage. This leads to the existence of rotational isomers (rotamers), which can have different energies and reactivities. The relative populations of these conformers will be influenced by steric and electronic interactions within the molecule.

General Reaction Mechanisms and Transient Intermediates

Understanding the reaction mechanisms of this compound is key to predicting its chemical transformations. The presence of the difluoroacetyl group is expected to significantly influence the mechanistic pathways compared to non-fluorinated N-acylpiperidines.

Proposed Mechanistic Pathways for Key Transformations

Key transformations of this compound would likely involve nucleophilic attack at the carbonyl carbon or reactions involving the piperidine ring.

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reaction would proceed through a tetrahedral intermediate. The stability of this intermediate and the ability of the piperidine moiety to act as a leaving group (or for the C-N bond to be cleaved) will determine the outcome. The two fluorine atoms will influence the stability of the tetrahedral intermediate through their inductive effects.

Reactions at the Piperidine Ring: While the nitrogen is part of an amide, it may still participate in reactions under certain conditions. For instance, in the presence of a strong base, deprotonation at the α-carbon to the nitrogen could occur, leading to the formation of an enolate-like species.

Detection and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates in the reactions of this compound would provide invaluable mechanistic insight. Techniques such as low-temperature NMR spectroscopy could potentially be used to observe and characterize intermediates that are stable at reduced temperatures.

In the absence of direct detection, trapping experiments can be employed. A reactive species can be introduced into the reaction mixture to intercept a transient intermediate, leading to a stable, characterizable product. For example, if a carbocationic intermediate were formed, it could be trapped by a suitable nucleophile.

Stability and Chemical Degradation Pathways

The stability of this compound and the ways in which it degrades are important considerations for its handling and application. The primary degradation pathway is expected to be hydrolysis of the amide bond.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of piperidine (which would be protonated under these conditions) would yield difluoroacetic acid and piperidinium (B107235) ion. Theoretical studies on the acid-promoted hydrolysis of N-formylaziridine suggest that both N-protonated and O-protonated pathways can compete. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. The subsequent elimination of the piperidide anion (a strong base) is generally unfavorable. However, under forcing conditions (e.g., heating with excess base), the reaction can be driven to completion.

Solvolysis: Solvolysis is a reaction where the solvent acts as the nucleophile. libretexts.orgyoutube.com In a protic solvent like methanol (B129727) or ethanol, this compound could undergo alcoholysis, where the alcohol molecule attacks the carbonyl carbon. This would lead to the formation of a difluoroacetate (B1230586) ester and piperidine. The rate of solvolysis would be dependent on the polarity and nucleophilicity of the solvent. libretexts.org

Photochemical and Thermal Degradation Mechanisms

The degradation of this compound under photochemical and thermal conditions can be expected to proceed through several pathways, primarily involving the α,α-difluoro ketone and the amide functionalities.

Photochemical Degradation:

The photochemical reactivity of ketones is well-documented and often involves Norrish-type reactions upon absorption of UV light. rsc.org For this compound, two primary photochemical degradation pathways can be postulated:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. rsc.orgchemrxiv.org In this case, the bond between the carbonyl carbon and the difluoromethyl carbon would break, generating an acyl radical and a difluoromethyl radical. The acyl radical is derived from the piperidine amide, and the difluoromethyl radical is a highly reactive species. Subsequent reactions of these radicals could lead to a variety of products. The acyl radical could, for instance, decarbonylate to produce a piperidinyl radical.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. rsc.org For this to occur in this compound, a hydrogen atom on the piperidine ring at a position gamma to the carbonyl group would need to be accessible. Subsequent cyclization or cleavage of the biradical would lead to different degradation products.

The presence of the two fluorine atoms is expected to influence these photochemical pathways. The strong C-F bonds might make the difluoromethyl radical less stable than a corresponding non-fluorinated alkyl radical, potentially affecting the favorability of the Norrish I cleavage.

Thermal Degradation:

The thermal stability of this compound will be limited by the stability of both the amide bond and the α,α-difluoro ketone moiety. Studies on the thermal degradation of N,N-dialkylamides suggest that at elevated temperatures, these compounds can decompose to form a mixture of products including carboxylic acids, ketones, imides, and simpler amides. chemistrysteps.com The piperidine ring itself is relatively stable, but its derivatives can undergo thermal decomposition. nih.gov

The α,α-difluoro ketone part of the molecule could also be susceptible to thermal decomposition. Fluorinated polymers are known to decompose at high temperatures, releasing smaller fluorinated compounds. youtube.com It is plausible that under thermolytic conditions, this compound could undergo fragmentation, potentially leading to the elimination of small fluorine-containing molecules.

A summary of the expected degradation products and influencing factors is presented in Table 1.

Degradation TypePrimary MechanismExpected ProductsInfluencing Factors
Photochemical Norrish Type I CleavagePiperidine-derived fragments, CO, difluoromethyl radical derivativesWavelength of light, presence of photosensitizers
Norrish Type II ReactionCyclized products, piperidine ring-opened productsConformation of the molecule, accessibility of γ-hydrogens
Thermal Amide Bond CleavagePiperidine, difluoroacetic acid derivativesTemperature, presence of oxygen
FragmentationSmaller fluorinated molecules, piperidine-derived fragmentsTemperature, catalyst presence

Mechanisms of Acid- and Base-Catalyzed Transformations

The presence of both an amide and an α,α-difluoro ketone makes this compound susceptible to transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations:

Under acidic conditions, the most probable reaction is the hydrolysis of the amide bond. rsc.org The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the piperidine ring.

Elimination of the Leaving Group: The protonated piperidine becomes a good leaving group and is eliminated, breaking the C-N bond.

Deprotonation: Deprotonation of the resulting protonated carboxylic acid yields 2,2-difluoroacetic acid and the piperidinium ion.

The α,α-difluoro ketone moiety is generally stable under acidic conditions, although hydration of the carbonyl group to form a gem-diol hydrate (B1144303) can occur, a reaction often observed with fluorinated ketones.

Base-Catalyzed Transformations:

In the presence of a base, two main transformations can be anticipated for this compound:

Amide Hydrolysis: Similar to acid catalysis, the amide bond can be hydrolyzed under basic conditions, although this typically requires more forcing conditions (e.g., strong base and heat). rsc.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the piperidinide anion is generally unfavorable but can be driven forward under harsh conditions. The final products would be the salt of 2,2-difluoroacetic acid and piperidine.

Enolate Formation: A key reaction of the α,α-difluoro ketone moiety under basic conditions is the formation of a difluoroenolate. The hydrogens on the carbon adjacent to the carbonyl group are not acidic due to the presence of the fluorine atoms. Instead, a strong enough base can attack the carbonyl carbon, but a more likely scenario for related compounds involves the generation of a difluoroenolate through other means, which then acts as a potent nucleophile. While the target molecule itself doesn't have α-hydrogens to be abstracted to form an enolate in the traditional sense, the difluoroenolates are known reactive intermediates in the synthesis of similar compounds. In the context of degradation or transformation, strong basic conditions could potentially lead to reactions initiated by the formation of a difluoroenolate-like species, which could then participate in various subsequent reactions.

Table 2 summarizes the expected transformations under acidic and basic conditions.

ConditionPrimary TransformationKey IntermediatesFinal Products
Acid-Catalyzed Amide HydrolysisProtonated amide, Tetrahedral intermediate2,2-Difluoroacetic acid, Piperidinium salt
Base-Catalyzed Amide HydrolysisTetrahedral intermediateSalt of 2,2-Difluoroacetic acid, Piperidine
Enolate-like ReactivityDifluoroenolate (by analogy)Products of nucleophilic attack

Chemical Transformations and Derivatization Strategies Utilizing 2,2 Difluoro 1 1 Piperidinyl Ethanone

Synthesis of Novel Analogs and Derivatives

The structural framework of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone offers multiple avenues for modification to synthesize a library of related compounds. These derivatizations can be broadly categorized by the region of the molecule being altered: the difluoroacetyl group or the piperidinyl ring.

The difluoroacetyl group contains a tertiary amide, a functional group known for its stability but susceptible to transformation under specific conditions.

Amide Reduction: The carbonyl moiety of the amide can be completely reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation converts the amide into an amine, yielding 1-(2,2-difluoroethyl)piperidine. This reaction is significant as it removes the carbonyl oxygen, fundamentally altering the electronic properties and geometry at the nitrogen atom. youtube.com

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions, typically requiring heat. youtube.com This reaction breaks the molecule into its constituent precursors: piperidine (B6355638) and difluoroacetic acid. While this is a decomposition pathway, it can be a strategic deprotection step in a multi-step synthesis where the difluoroacetyl group is used to temporarily mask the piperidine nitrogen.

While the piperidine ring itself is relatively inert, analogs of this compound can be readily prepared by utilizing piperidine precursors that already contain functional groups. These functional groups can then be manipulated post-acylation.

For instance, synthesis could commence with a 4-substituted piperidine, such as 4-bromopiperidine (B2556637) or 4-hydroxypiperidine. After acylation to form the corresponding N-difluoroacetyl derivative, the substituent on the ring becomes a handle for further diversification.

Cross-Coupling Reactions: A bromo-substituent on the piperidine ring could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new aryl, heteroaryl, or amino moieties. nih.gov

Functional Group Manipulation: A hydroxyl group on the piperidine ring could be oxidized to a ketone, esterified, or used as a nucleophile in etherification reactions. This approach allows for the introduction of a wide array of functionalities onto the piperidine scaffold.

The introduction of new functional groups is achieved either by modifying the existing structure or by building upon a pre-functionalized core. The synthesis of polysubstituted piperidines is a well-established field, providing numerous starting points for creating complex derivatives. ajchem-a.comresearchgate.net By acylating these functionalized piperidines with a difluoroacetyl group, a diverse range of analogs can be accessed. For example, a piperidine ring bearing a carboxylic acid ester could be acylated, and the ester could subsequently be hydrolyzed to the acid and then converted to a new amide, introducing significant structural diversity.

Functional Group Interconversions and Controlled Transformations

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For this compound, the most prominent transformations involve the tertiary amide.

Amide to Amine Conversion: As previously mentioned, the reduction of the amide with reagents like LiAlH₄ to form 1-(2,2-difluoroethyl)piperidine is a classic example of FGI. youtube.com This changes the functional group class from an amide to a tertiary amine, which has vastly different chemical reactivity.

Dehydration of Related Primary Amides: While not directly applicable to the tertiary amide in the title compound, it is a relevant FGI for related structures. Primary amides can be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide to yield nitriles. youtube.comvanderbilt.edu Therefore, if a synthetic route involved a primary difluoroacetamide, it could be converted to a difluoroacetonitrile.

Utilization as a Synthetic Building Block in Complex Molecule Construction

Beyond simple derivatization, this compound can serve as a valuable building block for constructing more complex molecules, primarily by leveraging the reactivity of the difluoromethyl group. The protons on the difluoromethyl carbon are acidic and can be removed by a strong base.

The deprotonation of the α-carbon generates a nucleophilic difluoroenolate intermediate. This enolate can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. This strategy is a powerful tool for incorporating the valuable difluoromethylketone moiety into larger molecular scaffolds. Potential reactions include:

Aldol (B89426) Additions: Reaction with aldehydes or ketones to form β-hydroxy-α,α-difluoroketones.

Alkylations: Reaction with alkyl halides to introduce new alkyl chains at the α-position.

The planar, achiral nature of this compound means that stereoselectivity can be induced when it reacts with other chiral molecules or under the influence of a chiral catalyst.

A key strategy involves the reaction of the difluoroenolate, derived from the title compound, with a chiral electrophile. This is a form of substrate-controlled stereoselection. For example, in an aldol addition with a chiral aldehyde containing a pre-existing stereocenter, the incoming nucleophilic enolate will approach the two faces of the aldehyde carbonyl at different rates. This leads to the formation of two diastereomeric products in unequal amounts. The degree of diastereoselectivity is governed by the steric and electronic properties of the chiral substrate, following models such as Felkin-Anh or Cram chelation.

Furthermore, it is conceivable to achieve enantioselective transformations by reacting the achiral difluoroenolate with an achiral electrophile in the presence of a chiral catalyst, such as a metal complex with a chiral ligand. This catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other. Such methods are central to modern asymmetric synthesis. While specific examples involving this compound are not prominent, the principles are well-established for related ketone enolates in stereoselective synthesis. nih.govnih.gov

Convergent Synthesis Approaches

A plausible convergent synthesis for this compound would involve the preparation of a difluoroacetyl synthon and its subsequent coupling with piperidine. One common strategy is the generation of a difluoroacetic acid derivative, which can then be activated for amidation.

For instance, difluoroacetic acid can be converted to its corresponding acid chloride or activated ester. The reaction of this activated species with piperidine would then yield the desired product. This approach allows for the late-stage introduction of the piperidine moiety, enabling the synthesis of a variety of N-substituted difluoroacetamides from a common intermediate.

Another convergent strategy involves the reaction of a difluoroenolate equivalent with an electrophilic source of the piperidinyl group. However, the more common and practical approach remains the amidation of a difluoroacetyl precursor.

Fragment 1 Fragment 2 Coupling Reaction Product
Difluoroacetyl chloridePiperidineAmidationThis compound
Ethyl difluoroacetate (B1230586)PiperidineAminolysis (potentially catalyzed)This compound
Difluoroacetic acidPiperidineAmide coupling (e.g., using DCC, EDC)This compound

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The presence of the gem-difluoro group and the tertiary amide functionality in this compound governs the chemo-, regio-, and stereoselectivity of its derivatization reactions.

Chemoselectivity: The carbonyl group of the amide is generally less electrophilic than a ketone or an aldehyde. Therefore, in the presence of other, more reactive carbonyl groups within a molecule, reagents like Grignards or organolithiums would preferentially react at the more electrophilic center. libretexts.orglibretexts.org However, strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl. The C-F bonds are generally stable under many reaction conditions but can be susceptible to cleavage under harsh reducing conditions or with certain strong nucleophiles.

Regioselectivity: The primary site for nucleophilic attack is the carbonyl carbon. For reactions involving the generation of an enolate, deprotonation would occur at the α-carbon. However, the acidity of the α-proton is significantly increased by the two electron-withdrawing fluorine atoms, making enolate formation more facile than in non-fluorinated analogs. The regioselectivity of reactions with unsymmetrical piperidine derivatives would be influenced by steric and electronic factors of the substituent on the piperidine ring.

Stereoselectivity: If the piperidine ring is substituted and chiral, it can induce facial selectivity in reactions at the carbonyl group or the α-carbon. The approach of a reagent to the carbonyl face could be hindered by a bulky substituent on the piperidine ring, leading to a diastereomeric excess of one product. Similarly, in reactions involving a chiral enolate derived from a chiral variant of this compound, the stereochemical outcome would be influenced by the conformation of the enolate and the steric demands of the incoming electrophile. The principles of asymmetric synthesis using chiral auxiliaries can be applied here, where the chiral piperidine moiety would act as a chiral auxiliary. nih.gov

Reaction Type Selective Site Controlling Factors Potential Outcome
Nucleophilic AdditionCarbonyl CarbonElectronic nature of the nucleophile, steric hindrance.Formation of addition products.
ReductionCarbonyl CarbonStrength of the reducing agent.Formation of the corresponding amine or alcohol.
Enolate Formationα-CarbonBasicity and steric bulk of the base.Regioselective formation of the difluoroenolate.
Electrophilic Attack on Enolateα-CarbonStereoelectronics of the enolate, nature of the electrophile.Formation of α-substituted derivatives, potentially with stereocontrol.

Development of Reagents Derived from this compound

This compound can serve as a valuable precursor for the development of specialized fluorinated reagents. The presence of the difluoromethyl group attached to a carbonyl allows for the generation of reactive intermediates that can be utilized in various synthetic transformations.

One of the most significant applications is the generation of a difluoroenolate species. Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA) or a Grignard reagent, would generate the corresponding lithium or magnesium enolate. This nucleophilic species can then be reacted with a variety of electrophiles. For example, reaction with aldehydes or ketones would lead to the formation of β-hydroxy-α,α-difluoro amides, which are valuable building blocks in medicinal chemistry.

Furthermore, the carbonyl group itself can be transformed to generate other reactive functionalities. For instance, conversion to a thioamide followed by further reactions could open pathways to various sulfur-containing heterocyclic compounds. chim.it

The development of chiral versions of this compound, where the piperidine ring is substituted with a chiral auxiliary, could lead to the creation of chiral difluoroenolate reagents . These reagents could be employed in asymmetric synthesis to introduce the difluoromethylene group with stereocontrol.

Derived Reagent/Intermediate Method of Generation Potential Application
Lithium DifluoroenolateReaction with LDAAldol and Mannich-type reactions for C-C and C-N bond formation. nih.gov
Magnesium DifluoroenolateReaction with a Grignard reagentReactions with electrophiles under milder conditions.
Silyl Enol EtherReaction with a silylating agent (e.g., TMSCl) and a baseMukaiyama-aldol reactions.
Chiral DifluoroenolateDeprotonation of a chiral derivativeAsymmetric synthesis of fluorinated compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,2 Difluoro 1 1 Piperidinyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For 2,2-Difluoro-1-(1-piperidinyl)ethanone, a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity, spatial arrangement, and dynamic behavior.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. These techniques resolve overlapping signals and establish correlations between different nuclei within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the piperidine (B6355638) ring. Cross-peaks are expected between the protons on adjacent carbons, allowing for the assignment of the α, β, and γ protons of the piperidine ring. For instance, the protons at the C2 and C6 positions (H-2/6) would show correlations with the protons at the C3 and C5 positions (H-3/5), which in turn would correlate with the proton at the C4 position (H-4).

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for the unambiguous assignment of the carbon signals of the piperidine ring by linking them to their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbonyl carbon (C=O) by its correlation with the α-protons of the piperidine ring (H-2/6) and the proton of the difluoroacetyl group (H-α'). Furthermore, HMBC can confirm the connectivity within the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY can reveal through-space interactions between the protons of the difluoroacetyl group and the α-protons of the piperidine ring, as well as interactions between axial and equatorial protons within the piperidine ring, helping to establish its chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C) NOESY Correlations (¹H-¹H)
H-2/6 (α) ~3.6 (axial), ~3.4 (equatorial) ~46 H-3/5 C-2/6 C-3/5, C-4, C=O H-3/5, H-α'
H-3/5 (β) ~1.6 (axial), ~1.7 (equatorial) ~26 H-2/6, H-4 C-3/5 C-2/6, C-4 H-2/6, H-4
H-4 (γ) ~1.5 ~24 H-3/5 C-4 C-2/6, C-3/5 H-3/5
H-α' ~6.2 (triplet) ~110 (triplet) - C-α' C=O H-2/6

Note: Predicted chemical shifts are based on typical values for N-acylpiperidines and compounds containing a difluoroacetyl group. Actual values may vary depending on solvent and other experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. sisweb.com The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated functional groups. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoroacetyl group. The chemical shift of this resonance provides information about the electronic environment of the CF₂ group. The signal will appear as a doublet due to coupling with the adjacent proton (H-α'). The magnitude of the ²JFH coupling constant is characteristic of geminal fluorine-proton coupling.

Table 2: Predicted ¹⁹F NMR Data for this compound

Atom Predicted ¹⁹F Chemical Shift (ppm) Multiplicity Coupling Constant (J)

Note: Chemical shifts are referenced to CFCl₃. The predicted chemical shift is based on values for similar difluoroacetyl compounds.

The piperidine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Additionally, rotation around the C-N amide bond can be restricted due to its partial double-bond character. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these dynamic processes.

At room temperature, the chair-to-chair interconversion of the piperidine ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this process can be slowed down, leading to the observation of distinct signals for the axial and equatorial protons at the α and β positions. From the coalescence temperature, the energy barrier for the ring inversion can be calculated.

Similarly, restricted rotation around the amide bond can lead to the observation of two sets of signals for the piperidine ring protons at low temperatures, corresponding to different rotamers. The energy barrier for this rotation can also be determined from variable temperature NMR experiments. For N-acylpiperidines, this barrier is influenced by the steric and electronic properties of the acyl group. nih.gov

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₁₁F₂NO) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.

Table 3: Exact Mass Calculation for [C₇H₁₁F₂NO + H]⁺

Element Number Exact Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.000000 84.000000
Hydrogen (¹H) 12 1.007825 12.093900
Fluorine (¹⁹F) 2 18.998403 37.996806
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 1 15.994915 15.994915

| Total | | | 164.088695 |

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) confirms the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

The fragmentation of N-acylpiperidines is often characterized by cleavage of the amide bond and fragmentation within the piperidine ring. nih.gov A plausible fragmentation pathway for protonated this compound would involve:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of a difluoroacetyl cation (CHF₂CO⁺, m/z 79) and a neutral piperidine molecule.

Ring Fragmentation: Fragmentation of the piperidine ring, often initiated by cleavage adjacent to the nitrogen atom. This can lead to the loss of ethene (C₂H₄) or other small neutral molecules, resulting in a series of characteristic fragment ions.

Loss of HF: The presence of fluorine atoms can lead to the neutral loss of hydrogen fluoride (B91410) (HF), resulting in an ion with a mass 20 Da lower than the precursor ion.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₇H₁₁F₂NO + H]⁺

m/z Proposed Formula Proposed Structure/Formation
164 [C₇H₁₂F₂NO]⁺ Protonated molecule
144 [C₇H₁₁F₁NO]⁺ Loss of HF
85 [C₅H₁₁N]⁺ Piperidine cation
79 [C₂HF₂O]⁺ Difluoroacetyl cation

By analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a chemical transformation. While specific mechanistic studies on this compound using this method are not extensively documented, the principles can be applied to understand its potential reactivity. By selectively replacing atoms such as carbon, nitrogen, or oxygen with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can follow their path using techniques like mass spectrometry and NMR spectroscopy.

For instance, in studying the hydrolysis of the amide bond in this compound, labeling the carbonyl oxygen with ¹⁸O would allow for the determination of whether the C-N bond cleavage occurs with the oxygen atom remaining on the carboxylic acid fragment or being exchanged with the solvent. Similarly, ¹³C labeling of the carbonyl carbon or the difluoromethyl carbon could provide insights into rearrangement or fragmentation pathways. Such studies are essential for building a fundamental understanding of the molecule's stability and reactivity profile. The use of stable isotopes allows for tracing the distribution and flux of downstream metabolites, which can be crucial for understanding cellular metabolism and optimizing bioprocesses. fda.govnih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The molecule this compound is achiral and therefore does not have an absolute configuration to be determined. However, for chiral analogues of this compound, single-crystal X-ray diffraction (SC-XRD) would be the gold-standard method for unambiguous assignment of the absolute configuration of stereocenters.

To infer the likely solid-state structure of the title compound, data from the closely related analogue, 2,2-dichloro-1-(piperidin-1-yl)ethanone, can be examined. nih.gov In the crystal structure of this dichloro-analogue, the piperidine ring adopts a stable chair conformation. nih.gov The nitrogen atom of the amide displays a nearly planar geometry, as indicated by a bond-angle sum of 359.9°. nih.gov The C-C=O group is oriented such that the hydrogen atom of the dichloromethyl group is nearly eclipsed with the carbonyl oxygen. nih.gov It is highly probable that this compound would adopt a similar conformation, with the piperidine ring in a chair form and a near-planar amide linkage.

Table 1: Selected Crystallographic Data for the Analogue Compound 2,2-dichloro-1-(piperidin-1-yl)ethanone

Parameter Value
Piperidine Ring Conformation Chair
N atom bond-angle sum 359.9°
H—C—C=O Torsion Angle -5°
C=O Bond Length Data not available in abstract
C-N Bond Length Data not available in abstract

Data derived from the crystal structure of the dichloro-analogue as a predictive model for the difluoro compound. nih.gov

The arrangement of molecules within a crystal lattice is governed by intermolecular forces, including hydrogen bonding and van der Waals interactions. In the crystal structure of the analogue 2,2-dichloro-1-(piperidin-1-yl)ethanone, molecules form inversion dimers linked by pairs of weak C—H···O hydrogen bonds. nih.gov These dimers are further connected into a ladder-like structure through short O···Cl contacts. nih.gov

For this compound, a similar packing motif involving C—H···O hydrogen bonds between piperidine ring protons and the amide oxygen is expected. Furthermore, the highly electronegative fluorine atoms introduce the possibility of additional weak interactions. The C-F bond can create a significant dipole, which may aid crystal packing through interactions with adjacent molecules. beilstein-journals.orgnih.gov Weak C—H···F hydrogen bonds, although generally less significant than conventional hydrogen bonds, could also play a role in stabilizing the crystal lattice. The interplay of these C—H···O and C—H···F interactions would dictate the final three-dimensional supramolecular architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. mdpi.comamericanpharmaceuticalreview.com These methods are complementary, as they are governed by different selection rules related to changes in the molecule's dipole moment (IR) and polarizability (Raman). americanpharmaceuticalreview.com

Amide C=O Stretch: A strong absorption in the IR spectrum, typically between 1630 and 1680 cm⁻¹, is expected for the tertiary amide carbonyl group. This is often referred to as the Amide I band.

C-F Stretches: The two C-F bonds are expected to give rise to strong, characteristic IR absorptions in the 1000-1400 cm⁻¹ region. Symmetric and asymmetric stretching modes of the CF₂ group would likely appear as two distinct, intense bands.

C-N Stretch: The amide C-N stretching vibration typically appears in the 1250-1450 cm⁻¹ range and can be coupled with other modes.

Piperidine Ring Modes: The piperidine ring will exhibit a series of complex vibrations, including C-H stretching modes (typically 2850-3000 cm⁻¹) and various ring stretching and deformation modes (fingerprint region, <1500 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. Analysis of the vibrational spectra can confirm the presence of key functional groups and provide insights into the molecule's conformation. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=O Amide I Stretch 1630 - 1680 Strong Medium
C-F₂ Asymmetric Stretch ~1100 - 1400 Strong Medium
C-F₂ Symmetric Stretch ~1000 - 1200 Strong Strong
C-N Amide Stretch 1250 - 1450 Medium Medium

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment of Chiral Analogues

As an achiral molecule, this compound does not exhibit circular dichroism. However, for chiral derivatives or analogues, chiroptical spectroscopy is an indispensable tool for determining absolute configuration in solution. Techniques like Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, and Vibrational Circular Dichroism (VCD), its infrared counterpart, provide structural information about chiral molecules. nih.gov

The synthesis of chiral compounds containing gem-difluorinated groups is an area of significant interest. nih.gov For a chiral analogue of this compound, where a stereocenter might be introduced on the piperidine ring or in a substituent, ECD and VCD spectra could be measured experimentally. These experimental spectra would then be compared to spectra predicted computationally for the different possible enantiomers (R and S). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule in solution. nih.gov

Advanced Diffraction Techniques (e.g., Electron Diffraction) for Gas-Phase Structure

While X-ray crystallography reveals the molecular structure as influenced by crystal packing forces, advanced diffraction techniques like gas-phase electron diffraction can determine the structure of a molecule in isolation. This method provides crucial information about the equilibrium geometry of a molecule free from intermolecular interactions.

For this compound, an electron diffraction study would yield precise measurements of bond lengths, bond angles, and, importantly, the torsional angles that define its gas-phase conformation. Key structural questions that could be answered include the exact puckering of the piperidine ring (e.g., the degree of flattening from an ideal chair), the planarity of the amide group, and the rotational orientation of the difluoroacetyl group relative to the piperidine ring. This data provides a fundamental benchmark for the molecule's intrinsic conformational preferences, which can then be compared to solid-state structures and computational models.

Theoretical and Computational Chemistry Studies on 2,2 Difluoro 1 1 Piperidinyl Ethanone

Electronic Structure and Bonding Characteristics

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Charge Distribution and Frontier Orbitals

Quantum chemical calculations are instrumental in understanding the electron distribution and reactivity of a molecule. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide detailed insights. For 2,2-Difluoro-1-(1-Piperidinyl)Ethanone, these calculations typically involve a basis set like 6-311++G(d,p) to accurately account for polarization and diffuse functions, which are crucial for describing the electronegative atoms.

Calculations reveal a significant polarization of charge. The fluorine atoms withdraw electron density, leading to a highly positive charge on the adjacent carbon (C2). The carbonyl carbon (C1) also carries a partial positive charge, while the carbonyl oxygen and the nitrogen atom of the piperidine (B6355638) ring are electron-rich. This charge distribution is a key determinant of the molecule's electrostatic potential and its interactions with other molecules.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is primarily located on the piperidine nitrogen and the carbonyl oxygen, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon and the difluoromethyl carbon, marking them as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a larger gap implies lower reactivity.

Table 1: Hypothetical Calculated Electronic Properties

Parameter Value Method/Basis Set
HOMO Energy -7.2 eV DFT/B3LYP/6-311++G(d,p)
LUMO Energy -0.5 eV DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 6.7 eV DFT/B3LYP/6-311++G(d,p)
Mulliken Charge (F) -0.45 e DFT/B3LYP/6-311++G(d,p)
Mulliken Charge (C of CHF2) +0.60 e DFT/B3LYP/6-311++G(d,p)
Mulliken Charge (C of C=O) +0.55 e DFT/B3LYP/6-311++G(d,p)
Mulliken Charge (O of C=O) -0.58 e DFT/B3LYP/6-311++G(d,p)

| Mulliken Charge (N) | -0.40 e | DFT/B3LYP/6-311++G(d,p) |

Analysis of Bond Dissociation Energies and Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational analysis of BDEs helps to identify the most and least stable bonds within a molecule. In this compound, the C-F bonds are expected to be the strongest due to the high electronegativity of fluorine and the resulting bond polarity. The C-C bond between the carbonyl group and the difluoromethyl group is also relatively strong. Conversely, the amide C-N bond, while possessing some double bond character due to resonance, is often a site of potential cleavage in chemical reactions. The C-H bonds on the piperidine ring have typical BDEs for saturated hydrocarbons.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. Understanding these conformational preferences is crucial as they can impact the molecule's reactivity and physical properties.

Molecular Mechanics and Quantum Chemical Conformational Searching

Conformational analysis begins with a broad search for low-energy structures using computationally inexpensive methods like Molecular Mechanics (e.g., MMFF94 force field). This initial scan identifies a set of potential conformers, which are then subjected to more accurate geometry optimization and energy calculation using quantum chemical methods like DFT. The primary sources of conformational isomerism in this molecule are the puckering of the piperidine ring and the rotation around the C-N amide bond. The piperidine ring typically adopts a stable chair conformation, though boat and twist-boat forms are also possible at higher energies.

Influence of Fluorine Atoms on Conformational Preferences

The bulky and highly electronegative difluoromethyl group plays a significant role in determining the dominant conformation. Steric hindrance between the difluoromethyl group and the axial hydrogens of the piperidine ring can influence the rotational barrier around the C-N bond. Furthermore, electrostatic interactions, such as dipole-dipole repulsion between the C-F bonds and the carbonyl group, can affect the orientation of the difluoroacetyl substituent relative to the piperidine ring. The most stable conformer is likely one that minimizes these steric and electrostatic repulsions, typically with the piperidine in a chair conformation and the bulky difluoroacetyl group in an equatorial position.

Table 2: Hypothetical Relative Energies of Conformers

Conformer Description Relative Energy (kcal/mol) Method
1 Chair (Equatorial Acyl) 0.00 DFT/B3LYP
2 Chair (Axial Acyl) +4.5 DFT/B3LYP
3 Twist-Boat (Equatorial Acyl) +5.8 DFT/B3LYP

| 4 | Boat (Equatorial Acyl) | +6.5 | DFT/B3LYP |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed reaction mechanism can be proposed. A plausible reaction to study for this compound is the base-catalyzed hydrolysis of the amide bond.

In such a study, the reaction coordinate would be modeled by mapping the approach of a hydroxide (B78521) ion to the electrophilic carbonyl carbon. The calculations would aim to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Such studies would likely show that the attack of the nucleophile on the carbonyl carbon is the rate-determining step, leading to a tetrahedral intermediate before the final cleavage of the C-N bond.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Piperidine

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry is instrumental in mapping out the potential reaction pathways for a given molecule. catalysis.blog By employing methods like Density Functional Theory (DFT), scientists can model the transformation from reactants to products through high-energy transition states. catalysis.blog This process involves calculating the potential energy surface (PES) for a reaction, which helps in identifying the most energetically favorable routes and the energy barriers that must be overcome. catalysis.blogscm.com

For this compound, several reaction types could be investigated. A primary example is the hydrolysis of the amide bond, a fundamental reaction in organic chemistry. youtube.com Computational modeling could elucidate the mechanism, whether it proceeds via a neutral, acid-catalyzed, or base-catalyzed pathway. Another area of interest would be nucleophilic attack at the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing difluoromethyl group. researchgate.net The difluoromethyl ketone moiety itself can undergo various transformations, and its reactivity could be compared with non-fluorinated or other halogenated analogues. nih.govacs.org

Illustrative Data: Predicted Energy Barriers for Nucleophilic Acyl Substitution

The following table presents hypothetical DFT-calculated energy barriers for the addition of a generic nucleophile to the carbonyl carbon of this compound, illustrating a key step in its potential reactions.

Reaction StepTransition State (TS)Calculated Energy Barrier (kcal/mol)
Nucleophilic AttackTSadd15.2
Leaving Group DepartureTSelim12.8

Note: This data is for illustrative purposes and represents the type of output generated from computational pathway analysis.

Solvent Effects on Reaction Energetics

The solvent environment can dramatically influence reaction rates and equilibria. Computational models can account for these effects using either implicit (continuum) or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a uniform medium with a specific dielectric constant, which is useful for understanding bulk electrostatic effects. nih.gov Explicit models involve including a number of individual solvent molecules around the solute, which is more computationally intensive but necessary for studying specific interactions like hydrogen bonding. cas.cz

Illustrative Data: Solvent Effect on a Hypothetical Reaction Barrier

This table shows the hypothetical effect of different solvents on the activation energy for a reaction involving this compound.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase125.0
Toluene2.422.5
Dichloromethane8.919.8
Acetonitrile37.518.1
Water78.416.5

Note: This data is hypothetical and illustrates the trend of decreasing activation energy with increasing solvent polarity for a reaction where the transition state is more polar than the reactants.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistically significant correlation between the structural properties of a series of compounds and their measured reactivity. nih.govresearchgate.net These models are powerful tools for predicting the behavior of new, unsynthesized compounds and for gaining insight into the molecular features that govern a particular chemical process. nih.govresearchgate.net

To develop a QSRR model for reactions involving this compound, one would first need experimental reactivity data (e.g., rate constants) for a set of structurally related piperidine derivatives. researchgate.net Then, a wide range of molecular descriptors for each compound would be calculated using computational chemistry software.

Development of Predictive Models for Chemical Transformations

The development of a QSRR model involves selecting the most relevant descriptors and using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest, to build a mathematical equation relating them to reactivity. nih.gov The resulting model's predictive power is then validated using internal (e.g., cross-validation) and external test sets of compounds. researchgate.net

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction for a series of substituted piperidinyl ethanones might take the following form:

log k = c₀ + c₁ (σ) + c₂ (Eₛ) + c₃ (q_C=O)

Where:

σ is an electronic descriptor (e.g., Hammett constant for a substituent).

Eₛ is a steric descriptor (e.g., Taft steric parameter).

q_C=O is the calculated partial charge on the carbonyl carbon.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Correlation of Electronic and Steric Parameters with Reactivity

The core of a QSRR study is to identify which molecular properties drive reactivity. For this compound and its analogs, key parameters would include:

Electronic Parameters: These describe the electron distribution. Examples include the partial atomic charges on the carbonyl carbon, oxygen, and fluorine atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the two fluorine atoms is expected to be a dominant electronic factor.

Steric Parameters: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific parameters that quantify the bulkiness of substituents on the piperidine ring.

By correlating these parameters with reactivity, a QSRR model can reveal, for instance, whether the reaction rate is more sensitive to electronic effects at the reaction center or steric hindrance from the piperidine ring.

Illustrative Data: Correlation of Descriptors with Hypothetical Reactivity

The table below shows hypothetical data for a series of compounds, illustrating how electronic and steric parameters might correlate with a reactivity measure.

Compound (Substituent on Piperidine)q_C=O (a.u.)Steric Factorlog(k_rel)
H (unsubstituted)+0.751.000.00
4-Methyl+0.741.24-0.15
4-Phenyl+0.732.98-0.52
4,4-Dimethyl+0.731.95-0.38

Note: This data is illustrative. q_C=O is the partial charge on the carbonyl carbon, Steric Factor is a hypothetical steric descriptor, and log(k_rel) is the logarithm of the relative rate constant.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Solution or Solid State

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "movie" of atomic motions. youtube.com By solving Newton's equations of motion for a system of atoms, MD can reveal conformational dynamics, solvent interactions, and thermodynamic properties. nih.govnih.gov

For this compound, MD simulations would be invaluable for studying:

Conformational Dynamics: The piperidine ring exists primarily in a chair conformation, but it can undergo ring flipping. wikipedia.org Furthermore, there is restricted rotation around the C-N amide bond, leading to E/Z rotamers, which can be influenced by adjacent substituents. acs.org MD simulations can quantify the populations and interconversion rates of these different conformers.

Solvation Structure: In solution, MD can reveal how solvent molecules arrange themselves around the solute. For example, it can characterize the hydrogen bonds between the carbonyl oxygen and protic solvent molecules. The radial distribution function, g(r), is a common tool used to analyze this structuring. nih.gov

Solid-State Behavior: In a simulated crystal lattice, MD can be used to understand lattice vibrations (phonons), phase transitions, and the nature of intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal packing.

Illustrative Data: Key Observables from an MD Simulation

This table summarizes the types of dynamic properties that could be extracted from an MD simulation of this compound in water.

PropertyDescriptionHypothetical Value
Amide Dihedral Angle (ω)Describes rotation around the C-N bondBimodal peaks at 0° and 180°
Piperidine ConformationPercentage of time spent in chair vs. boat/twist-boat98% Chair
C=O···H-Owater H-bondsAverage number of hydrogen bonds to the carbonyl oxygen1.8
Solvent Accessible Surface AreaThe surface area of the molecule accessible to solvent215 Ų

Note: The values presented are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy. This is particularly useful for confirming chemical structures or interpreting complex experimental spectra.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the isotropic magnetic shielding tensors for each nucleus. acs.org These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. nih.gov For fluorinated compounds, the ability to accurately predict ¹⁹F NMR chemical shifts is especially valuable for structural assignment, as these shifts are highly sensitive to the local electronic environment. nih.govacs.orgrsc.orgrsc.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Illustrative Data: Comparison of Experimental and Predicted NMR Shifts

This table provides a hypothetical comparison between experimental NMR shifts and those predicted by DFT calculations for this compound.

NucleusPredicted Shift (ppm)Hypothetical Experimental Shift (ppm)Difference (ppm)
¹H (Piperidine α-eq)3.653.60+0.05
¹³C (Carbonyl)164.2165.0-0.8
¹³C (CF₂)115.5 (t)114.8 (t)+0.7
¹⁹F-110.3-111.5+1.2

Note: This data is for illustrative purposes. Predicted shifts are often compared to experimental data to calculate a Mean Absolute Error (MAE) for the computational method.

Future Directions and Emerging Research Avenues for 2,2 Difluoro 1 1 Piperidinyl Ethanone in Academic Chemistry

Development of Ultra-Efficient and Sustainable Synthetic Methodologies

Currently, detailed academic studies on the synthesis of 2,2-Difluoro-1-(1-piperidinyl)ethanone are not widely published. The development of novel, efficient, and environmentally benign synthetic routes would be a primary focus. Future research could explore:

Green Chemistry Approaches: Investigating the use of biodegradable catalysts, such as lemon juice, which has been successfully employed in the synthesis of other heterocyclic compounds, could offer a sustainable alternative to traditional methods. researchgate.net

One-Pot Syntheses: Designing a one-pot reaction that combines commercially available starting materials to produce this compound in high yields would significantly improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, potentially leading to higher purity and yields while enhancing safety.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the difluoroacetyl group is a key area for exploration. The electron-withdrawing nature of the two fluorine atoms is expected to influence the chemical behavior of the carbonyl group and the adjacent piperidine (B6355638) ring. cymitquimica.com Future studies could focus on:

Reactions at the Carbonyl Group: Investigating a range of nucleophilic addition and substitution reactions to understand how the fluorine atoms impact the electrophilicity of the carbonyl carbon.

Transformations of the Difluoromethyl Group: Exploring methods to further functionalize the difluoromethyl moiety could lead to the synthesis of novel fluorinated piperidine derivatives.

Ring Transformations: Studying the stability of the piperidine ring under various reaction conditions and exploring potential ring-opening or expansion reactions.

Integration into Advanced Materials Science or Supramolecular Architectures

While no specific applications in materials science have been reported, the structural features of this compound suggest its potential as a building block for advanced materials.

Polymer Chemistry: The molecule could be functionalized and incorporated as a monomer in the synthesis of novel polymers with unique thermal or optical properties.

Supramolecular Assembly: The piperidine ring and the carbonyl group offer potential sites for non-covalent interactions, such as hydrogen bonding. nih.gov Research into its ability to form well-defined supramolecular structures, like molecular rhomboids or other complex architectures, could be a fruitful avenue. nih.govmdpi.com The principles of symmetry interaction and directional bonding could be applied to guide the self-assembly process. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry can provide valuable insights into the properties and reactivity of this compound before extensive laboratory work is undertaken.

Predicting Reactivity: Density Functional Theory (DFT) calculations could be used to model reaction pathways and predict the outcomes of various chemical transformations.

Catalyst Design: Computational screening of potential catalysts for the synthesis of this compound or its derivatives could accelerate the discovery of more efficient synthetic methods.

Application as a Probe Molecule for Fundamental Chemical Principles

The distinct spectroscopic signatures of the fluorine atoms make this compound a potential candidate as a probe molecule.

¹⁹F NMR Studies: The sensitivity of ¹⁹F NMR spectroscopy to the local chemical environment could be exploited to study intermolecular interactions and reaction mechanisms. This approach has been used to develop fluorinated chemical probes for investigating biological systems. ljmu.ac.uk

Design of Structurally Related Chemical Probes for Academic Investigations

Building upon the core structure of this compound, a variety of chemical probes could be designed for academic research, focusing on fundamental chemical processes rather than biological applications.

Fluorinated Analogues: Synthesis of related compounds with varying degrees of fluorination, such as 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, could provide a series of molecules to systematically study the effects of fluorine substitution on chemical and physical properties. nih.gov

Probes for Reaction Kinetics: By attaching reporter groups, derivatives of this compound could be used to monitor the progress of chemical reactions in real-time. The design principles for such probes often involve tethering a molecule of interest to a reporter moiety via a chemical linker. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.